An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(1,3-oxazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Due to the limited availability of public experimental data for this specific molecule, this document also outlines a plausible synthetic route and characterization workflow based on established chemical principles and published methods for analogous structures.
Core Physicochemical Data
Currently, detailed experimental data on the physicochemical properties of 2-Methyl-4-(1,3-oxazol-2-yl)aniline is limited in publicly accessible scientific literature and safety documentation. The available information is summarized in the table below.
| Property | Value | Source/Comment |
| CAS Number | 1208318-84-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀N₂O | [2][3][4] |
| Molecular Weight | 174.20 g/mol | [2][3] |
| Appearance | Data not available | [1] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
A Safety Data Sheet for 2-methyl-4-(1,3-oxazol-2-yl)aniline explicitly states that information regarding its physical state, color, odor, melting/freezing point, and boiling point is not available[1].
Proposed Synthetic Workflow
A potential experimental workflow is outlined below:
Caption: Proposed synthetic workflow for 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, detailed methodologies for the key steps in the proposed synthesis and characterization of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
Step 1: Protection of 4-Amino-3-methylbenzoic acid
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Reaction Setup: To a solution of 4-amino-3-methylbenzoic acid in a suitable solvent (e.g., a mixture of dioxane and water) at room temperature, add a base such as sodium hydroxide.
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Addition of Protecting Group: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
Step 2: Oxazole Ring Formation
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Activation of Carboxylic Acid: The Boc-protected 4-amino-3-methylbenzoic acid can be converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide.
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Reaction with Oxazole Precursor: The resulting acid chloride would then be reacted with a suitable precursor for the oxazole ring. A common method involves reaction with an α-amino ketone or a related species, followed by cyclization.
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Cyclization: The cyclization to form the oxazole ring can often be achieved by heating the intermediate, sometimes in the presence of a dehydrating agent.
Step 3: Deprotection and Purification
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Deprotection: The Boc-protecting group on the aniline nitrogen can be removed under acidic conditions, for example, by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.
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Work-up: After the completion of the deprotection, the reaction mixture is neutralized with a base, and the product is extracted into an organic solvent.
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Purification: The crude 2-Methyl-4-(1,3-oxazol-2-yl)aniline is then purified using a suitable technique such as column chromatography on silica gel or recrystallization to yield the final product of high purity.
Step 4: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure of the final compound. The expected signals would include those for the aromatic protons, the methyl group protons, the aniline N-H protons, and the protons of the oxazole ring, as well as the corresponding carbon signals.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the aniline, C-H stretches of the aromatic and methyl groups, and the C=N and C-O stretches of the oxazole ring.
Biological Activity and Signaling Pathways
Currently, there is no available information in the searched scientific literature regarding the biological activity or associated signaling pathways of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Further research would be required to investigate its potential pharmacological effects.
